molecular formula C11H14BrNO3 B13660305 tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate

tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate

Cat. No.: B13660305
M. Wt: 288.14 g/mol
InChI Key: KGSXJBLSRJIOGI-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate: is an organic compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 g/mol . This compound is a derivative of picolinic acid and features a tert-butyl ester group, a bromine atom, and a hydroxyl group attached to the pyridine ring. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-6-hydroxy-3-methylpicolinate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C11H14BrNO3/c1-6-5-7(12)9(14)13-8(6)10(15)16-11(2,3)4/h5H,1-4H3,(H,13,14)

InChI Key

KGSXJBLSRJIOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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